molecular formula C6H13NO2 B1267905 4-Amino-4-methylpentanoic acid CAS No. 3235-46-9

4-Amino-4-methylpentanoic acid

Cat. No. B1267905
Key on ui cas rn: 3235-46-9
M. Wt: 131.17 g/mol
InChI Key: FZNOWMWZNCOYIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08785639B2

Procedure details

A stirred solution containing 4-amino-4-methylpentanoic acid (0.90 g, 6.86 mmol, Chembridge), Na2CO3 (2.9 g, 27. mmol), and 1,4-dioxane (10 mL) was cooled in an ice bath and Fmoc-Cl (2.1 mg, 8.2 mmol) dissolved in 1,4-dioxane (10 mL) was added in over about 2 min. The mixture was stirred at about 0° C. for about 1 h and then allowed to warm to rt. The mixture was neutralized with aqueous 6 N HCl and extracted with EtOAc (3×25 mL). The combined organic layers were dried over MgSO4, filtered and concentrated under reduced pressure. The crude material was purified by flash chromatograph (40 g silica gel column, 10-60% EtOAc/Heptane) to give 4-(((9H-fluoren-9-yl)methoxy)carbonylamino)-4-methylpentanoic acid the title compound (1.2 g, 49%): LC/MS (Table 2, Method b) Rt=2.31 min.; MS m/z: 352 (M−H)+.
Quantity
0.9 g
Type
reactant
Reaction Step One
Quantity
2.9 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
2.1 mg
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
49%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]([CH3:9])([CH3:8])[CH2:3][CH2:4][C:5]([OH:7])=[O:6].C([O-])([O-])=O.[Na+].[Na+].[C:16](Cl)([O:18][CH2:19][CH:20]1[C:32]2[C:27](=[CH:28][CH:29]=[CH:30][CH:31]=2)[C:26]2[C:21]1=[CH:22][CH:23]=[CH:24][CH:25]=2)=[O:17].Cl>O1CCOCC1>[CH:31]1[C:32]2[CH:20]([CH2:19][O:18][C:16]([NH:1][C:2]([CH3:9])([CH3:8])[CH2:3][CH2:4][C:5]([OH:7])=[O:6])=[O:17])[C:21]3[C:26](=[CH:25][CH:24]=[CH:23][CH:22]=3)[C:27]=2[CH:28]=[CH:29][CH:30]=1 |f:1.2.3|

Inputs

Step One
Name
Quantity
0.9 g
Type
reactant
Smiles
NC(CCC(=O)O)(C)C
Name
Quantity
2.9 g
Type
reactant
Smiles
C(=O)([O-])[O-].[Na+].[Na+]
Name
Quantity
10 mL
Type
solvent
Smiles
O1CCOCC1
Step Two
Name
Quantity
2.1 mg
Type
reactant
Smiles
C(=O)(OCC1C2=CC=CC=C2C2=CC=CC=C12)Cl
Name
Quantity
10 mL
Type
solvent
Smiles
O1CCOCC1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at about 0° C. for about 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was cooled in an ice bath
ADDITION
Type
ADDITION
Details
was added in over about 2 min
Duration
2 min
TEMPERATURE
Type
TEMPERATURE
Details
to warm to rt
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (3×25 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The crude material was purified by flash chromatograph (40 g silica gel column, 10-60% EtOAc/Heptane)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C1=CC=CC=2C3=CC=CC=C3C(C12)COC(=O)NC(CCC(=O)O)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.2 g
YIELD: PERCENTYIELD 49%
YIELD: CALCULATEDPERCENTYIELD 49.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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